molecular formula C16H12ClNO B061381 1-(4-Chlorobenzyl)indole-4-carbaldehyde CAS No. 192996-79-5

1-(4-Chlorobenzyl)indole-4-carbaldehyde

Cat. No. B061381
M. Wt: 269.72 g/mol
InChI Key: PVHTZECNQVKRJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05811439

Procedure details

The same procedures used in Example 1 were repeated except for using 2.97 g of 4-chlorobenzyl bromide and 2.00 g of indole-4-carbaldehyde as a starting material to give 3.70 g of 1-(4-chlorobenzyl)indole-4-carbaldehyde as yellow crystals. The yield thereof was found to be 100%.
Quantity
2.97 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6]Br)=[CH:4][CH:3]=1.[NH:10]1[C:18]2[CH:17]=[CH:16][CH:15]=[C:14]([CH:19]=[O:20])[C:13]=2[CH:12]=[CH:11]1>>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][N:10]2[C:18]3[CH:17]=[CH:16][CH:15]=[C:14]([CH:19]=[O:20])[C:13]=3[CH:12]=[CH:11]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2.97 g
Type
reactant
Smiles
ClC1=CC=C(CBr)C=C1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
N1C=CC=2C(=CC=CC12)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CN2C=CC=3C(=CC=CC23)C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.